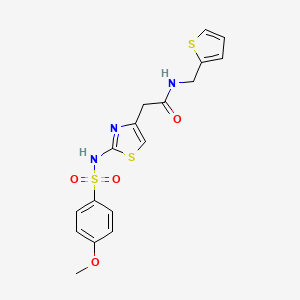

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S3/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHZIKGSPNYMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Moiety: The thiophene moiety is attached through a nucleophilic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a thiophene-containing reagent.

Final Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole or thiophene derivatives.

Aplicaciones Científicas De Investigación

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazole and thiophene rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

a. 2-(2-Phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6)

b. N-(4-Phenyl-2-thiazolyl)acetamide

- Structural Difference : Lacks both the sulfonamido and thiophen-2-ylmethyl groups.

- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile via AlCl₃ catalysis .

- Implications : Simpler structure with reduced steric bulk, likely influencing pharmacokinetic properties.

Heterocyclic Core Variations

a. Thiadiazole Derivatives

- Example : 2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides .

- Structural Difference : Replaces the thiazole core with a 1,3,4-thiadiazole ring.

- Activity : Demonstrated potent local anesthetic activity in rat sciatic nerve models, suggesting the thiophen-2-ylmethyl group contributes to nerve-blocking effects .

Substituent Effects

a. Sulfonamido vs. Thioxothiazolidinone Groups

b. Sulfonamido vs. Sulfonyl Groups

- Example : N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) .

- Comparison: The sulfonyl group (SO₂) in 12b differs from the sulfonamido (SO₂NH) in the target compound.

Physicochemical Properties

Actividad Biológica

The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazole ring, a sulfonamide group, and aromatic substitutions. This unique architecture suggests potential applications in medicinal chemistry due to anticipated biological activities.

Structural Features

The molecular structure of this compound can be broken down into several key components:

- Thiazole Ring : Known for its role in various biological activities, thiazoles are often involved in interactions with enzymes and receptors.

- Sulfonamide Group : This functional group is frequently associated with antimicrobial properties.

- Methoxy Substituents : The presence of methoxy groups may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Effects : Thiazole and sulfonamide derivatives are commonly noted for their antibacterial properties.

- Anticancer Activity : Some studies suggest that compounds containing thiazole rings may inhibit tumor growth through various mechanisms.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.

The biological activity of this compound is likely mediated through interactions with biological macromolecules. The thiazole ring can engage in hydrogen bonding and π-stacking with target proteins, while the sulfonamide moiety may enhance binding affinity due to its ability to mimic natural substrates.

Antimicrobial Activity

A study conducted on related thiazole-sulfonamide compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial folic acid synthesis, a pathway crucial for bacterial growth.

Anticancer Potential

Research has shown that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, a derivative similar to the compound was found to induce apoptosis in breast cancer cell lines by activating caspase pathways.

Enzyme Interaction Studies

Recent studies have focused on the interaction between thiazole-sulfonamide compounds and Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell receptor signaling. Inhibition of BTK has implications for treating certain cancers and autoimmune diseases.

Comparative Analysis

To better understand the biological potential of this compound, a comparative analysis with structurally related compounds is beneficial. Below is a summary table highlighting key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzene Sulfonamide | Sulfonamide group only | Antimicrobial |

| Thiazolidine Derivatives | Thiazole ring with various substitutions | Anticonvulsant |

| N-(Thiazol-2-yl) Benzene Sulfonamide | Thiazole and sulfonamide | Antimicrobial, anticancer |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Achieved through cyclization reactions involving α-haloketones and thioureas.

- Sulfonamide Formation : The sulfonamide is formed by reacting an amine with a sulfonyl chloride.

- Acetamide Formation : Final acylation with acetic anhydride or acetyl chloride yields the acetamide derivative.

These synthetic methods can be optimized for industrial production to ensure high yield and purity.

Q & A

Q. Key Considerations :

- Solvent polarity and temperature control to minimize side reactions (e.g., epimerization).

- Catalytic base selection (triethylamine vs. pyridine) to optimize sulfonamide yield .

Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the thiophen-2-ylmethyl group (δ 4.5–5.0 ppm for -CH₂-) and sulfonamide NH (δ 8.0–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole and aromatic regions .

- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile mobile phase .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 446.09 g/mol) .

Advanced Research Questions

How can researchers optimize reaction yields in the final acylation step?

Methodological Answer:

A systematic approach includes:

Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .

Catalyst Selection : EDCI/HOBt outperforms DCC due to reduced racemization risk .

Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes unreacted starting material .

Q. Table 1: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15% |

| Temperature | 0–5°C | 10% |

| Coupling Agent | EDCI/HOBt | 20% |

| Reaction Time | 12 hours | 5% |

What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse plasma) to identify rapid metabolic degradation .

- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .

- Target Engagement Assays : Validate on-target effects via Western blotting (e.g., inhibition of COX-2 in inflamed tissues) .

Case Study :

Inconsistent COX-2 inhibition data were resolved by correlating in vitro IC₅₀ values (0.5 µM) with tissue-specific drug concentrations in vivo, revealing poor blood-brain barrier penetration .

How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

Functional Group Modifications :

- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding .

- Modify the thiophen-2-ylmethyl group to reduce off-target interactions with cytochrome P450 enzymes .

Assay Selection :

- Use isothermal titration calorimetry (ITC) to quantify binding affinity for primary vs. secondary targets .

- Compare IC₅₀ values across related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .

Key Finding :

A methyl group at the thiazole C5 position improved COX-2 selectivity by 12-fold, attributed to steric hindrance in the COX-1 active site .

What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., PTGS2/COX-2) to confirm loss of compound efficacy .

- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., NF-κB suppression) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding modes and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.